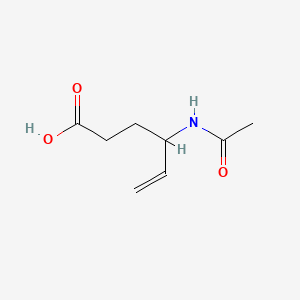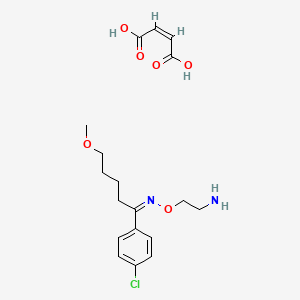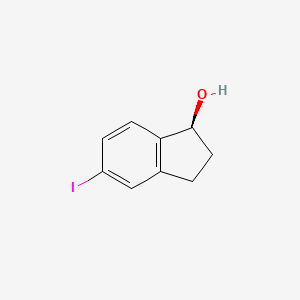
(1S)-5-iodoindan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-5-iodoindan-1-ol is an organic compound that belongs to the class of indanols It is characterized by the presence of an iodine atom at the 5th position of the indane ring and a hydroxyl group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-5-iodoindan-1-ol typically involves the iodination of indan-1-ol. One common method is the electrophilic substitution reaction where indan-1-ol is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds with the formation of the iodinated product at the 5th position of the indane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-5-iodoindan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The iodine atom can be reduced to form the corresponding indanol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of 5-iodoindan-1-one.
Reduction: Formation of indan-1-ol.
Substitution: Formation of various substituted indanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1S)-5-iodoindan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes involving iodine-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S)-5-iodoindan-1-ol involves its interaction with molecular targets through its hydroxyl and iodine functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
Indan-1-ol: Lacks the iodine atom, making it less reactive in certain chemical reactions.
5-bromoindan-1-ol: Contains a bromine atom instead of iodine, which can affect its reactivity and biological activity.
5-chloroindan-1-ol:
Uniqueness
(1S)-5-iodoindan-1-ol is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain applications.
Propiedades
Fórmula molecular |
C9H9IO |
|---|---|
Peso molecular |
260.07 g/mol |
Nombre IUPAC |
(1S)-5-iodo-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H9IO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2/t9-/m0/s1 |
Clave InChI |
QDVLTEJCEOAPCA-VIFPVBQESA-N |
SMILES isomérico |
C1CC2=C([C@H]1O)C=CC(=C2)I |
SMILES canónico |
C1CC2=C(C1O)C=CC(=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Azabicyclo[3.2.2]nonane](/img/structure/B13430154.png)
![4-Fluoro-7-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B13430169.png)
![sodium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B13430170.png)
![1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylicacid](/img/structure/B13430172.png)

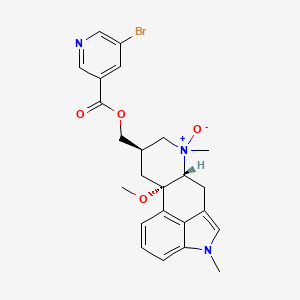

![(4S)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone](/img/structure/B13430206.png)
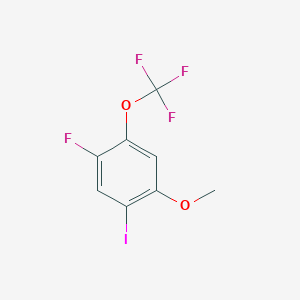
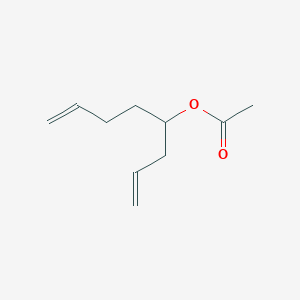
![4-[(1R)-1-hydroxy-2-[4-(4-phenylmethoxyphenyl)butylamino]ethyl]benzene-1,2-diol](/img/structure/B13430216.png)
![6-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B13430231.png)
